molecular formula C9H6ClNO2 B6153535 2-(2-chloro-4-cyanophenyl)acetic acid CAS No. 1261820-99-8

2-(2-chloro-4-cyanophenyl)acetic acid

Cat. No.: B6153535
CAS No.: 1261820-99-8
M. Wt: 195.60 g/mol
InChI Key: RBIYXYQTYABXJX-UHFFFAOYSA-N
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Description

2-(2-chloro-4-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-cyanophenyl)acetic acid typically involves the chlorination of 4-cyanophenylacetic acid. One common method is the reaction of 4-cyanophenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the chlorine atom at the ortho position relative to the cyano group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-cyanophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-chloro-4-cyanophenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-cyanophenyl)acetic acid depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chlorine and cyano groups can influence the compound’s binding affinity and specificity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-4-cyanophenyl)acetic acid is unique due to the presence of both chlorine and cyano groups on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its unsubstituted or singly substituted analogs .

Properties

CAS No.

1261820-99-8

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-(2-chloro-4-cyanophenyl)acetic acid

InChI

InChI=1S/C9H6ClNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13)

InChI Key

RBIYXYQTYABXJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CC(=O)O

Purity

95

Origin of Product

United States

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